molecular formula C14H20N8O2 B5163586 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one

2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one

Cat. No.: B5163586
M. Wt: 332.36 g/mol
InChI Key: DPNNHJOUZGUQDI-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a tetrazole moiety, which is often associated with pharmacological properties.

Properties

IUPAC Name

2-methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N8O2/c1-11-16-17-18-22(11)4-3-13(23)21-7-5-20(6-8-21)12-9-14(24)19(2)15-10-12/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNNHJOUZGUQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCC(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step involves the reaction of the pyridazinone intermediate with piperazine, often facilitated by a coupling agent such as EDCI or DCC.

    Attachment of the Tetrazole Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole moiety may play a crucial role in binding to these targets, while the pyridazinone core could be responsible for the biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-3-one
  • 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-4-one
  • 2-Methyl-5-[4-[3-(5-methyltetrazol-1-yl)propanoyl]piperazin-1-yl]pyridazin-2-one

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which combines a pyridazinone core with a tetrazole moiety. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

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